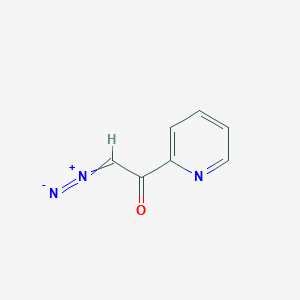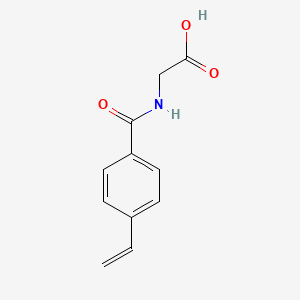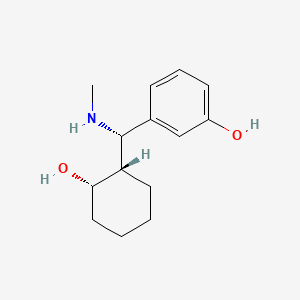
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is a chemical compound with the molecular formula C7H5N3O It is known for its unique structure, which includes a diazonium group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate typically involves the diazotization of 2-aminopyridine. This process includes the reaction of 2-aminopyridine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous diazonium intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or amines.
Coupling Reactions: It can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and amines (e.g., aniline). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: These reactions often use phenols or aromatic amines as coupling partners, with the reaction medium being slightly acidic to neutral.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Products include halogenated pyridines, hydroxypyridines, and aminopyridines.
Coupling Reactions: Azo compounds are the primary products.
Reduction Reactions: The main product is the corresponding amine.
Wissenschaftliche Forschungsanwendungen
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: It can be used in the modification of biomolecules, such as proteins and nucleic acids, through diazonium coupling reactions.
Industry: It is used in the production of azo dyes, which are important in textile and printing industries.
Wirkmechanismus
The mechanism of action of 2-Diazonio-1-(pyridin-2-yl)ethen-1-olate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium ion reacts with an electron-rich aromatic compound to form an azo bond.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Diazonio-1-(pyridin-4-yl)ethen-1-olate: Similar structure but with the diazonium group attached to the 4-position of the pyridine ring.
2-Diazonio-1-[(2,5-dioxopyrrolidin-1-yl)oxy]ethen-1-olate: Contains an additional dioxopyrrolidinyl group.
Uniqueness
2-Diazonio-1-(pyridin-2-yl)ethen-1-olate is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research.
Eigenschaften
CAS-Nummer |
83308-31-0 |
|---|---|
Molekularformel |
C7H5N3O |
Molekulargewicht |
147.13 g/mol |
IUPAC-Name |
2-diazo-1-pyridin-2-ylethanone |
InChI |
InChI=1S/C7H5N3O/c8-10-5-7(11)6-3-1-2-4-9-6/h1-5H |
InChI-Schlüssel |
YGPKEGAGPNUVNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(2-Azaspiro[5.5]undec-8-en-2-yl)(1,3-thiazolidin-3-yl)methanone](/img/structure/B14415378.png)
![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)
![[Methyl(2-oxocyclohexyl)amino]acetonitrile](/img/structure/B14415393.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)

![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
